molecular formula C6H3F4NO B1459729 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227509-03-6

4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1459729
CAS No.: 1227509-03-6
M. Wt: 181.09 g/mol
InChI Key: ANXPVDBGDMVLLT-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine (CAS 1227509-03-6) is a fluorinated pyridine derivative of significant interest in medicinal and agrochemical research due to its unique electronic and steric profile, imparted by its distinct substituents . The compound features a fluorine atom at position 4, a hydroxyl group at position 2, and a strongly electron-withdrawing trifluoromethyl group at position 6 . This combination enhances the molecule's metabolic stability and lipophilicity, which can improve absorption and transport in biological systems . The primary research value of this compound lies in its biological activity. It has been investigated as an intermediate in the synthesis of more complex bioactive molecules and has demonstrated promising results in various studies . Its mechanism of action is often attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates potential as an enzyme inhibitor, particularly against kinases and proteases, which is a crucial mechanism for developing new therapeutic agents . Furthermore, the compound has shown significant antimicrobial properties. Studies have revealed potent activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a starting point for novel anti-infective agents . In vitro cytotoxicity assessments have also highlighted its potential in oncology research, with studies reporting significant effects on various cancer cell lines and IC50 values that can be lower than those of some standard chemotherapeutics . In agrochemical research, fluorinated pyridines like this one are valued for their applications in crop protection, where they can contribute to the development of pesticides with enhanced efficacy and improved performance characteristics . The incorporation of fluorine atoms and the trifluoromethyl group is a established strategy to block sites of metabolic oxidation and fine-tune key physicochemical properties of lead compounds . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

4-fluoro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXPVDBGDMVLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in pharmaceutical and agrochemical research due to its unique chemical properties. The trifluoromethyl group and the hydroxyl substitution enhance its biological activity, making it a valuable compound in various applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H4F4N1O1\text{C}_7\text{H}_4\text{F}_4\text{N}_1\text{O}_1

This structure features a pyridine ring substituted with fluorine and hydroxyl groups, which significantly influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity, allowing for improved interaction with target proteins.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical in drug development. For instance, studies indicate that trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. For example, studies have shown that trifluoromethyl-pyridine derivatives demonstrate higher fungicidal activity than traditional chlorine-substituted compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicityIC50 values indicating significant efficacy
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Research Findings

Research indicates that the incorporation of trifluoromethyl groups into pyridine derivatives can enhance their biological activities across various domains:

  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
  • Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has identified 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine as a valuable intermediate in the synthesis of bioactive compounds. Its unique structure enhances biological activity, making it suitable for drug development.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, which is crucial for developing therapeutic agents. The trifluoromethyl group enhances binding affinity, leading to improved efficacy against specific targets, such as kinases and proteases .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a treatment for resistant infections .

Cytotoxicity in Cancer Treatment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. This highlights its potential as an anticancer agent .

Agrochemical Applications

The agrochemical sector also benefits from the applications of this compound, particularly in developing pesticides and herbicides.

Crop Protection

The compound has been utilized in synthesizing agrochemicals designed to protect crops from pests. Its efficacy often surpasses that of traditional compounds, making it an attractive option for sustainable agriculture .

Development of New Formulations

The incorporation of fluorinated compounds like this compound into pesticide formulations can enhance performance characteristics such as stability and solubility, leading to more effective pest control solutions .

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicitySignificant efficacy with low IC50
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens, revealing potent activity against MRSA, suggesting its therapeutic potential in treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro assessments indicated that this compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values demonstrating greater efficacy than conventional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Effects

A. 2-Amino-6-(trifluoromethyl)pyridine
  • Substituents: Amino (-NH₂) at position 2, trifluoromethyl (-CF₃) at position 4.
  • Key Differences: The amino group is more basic than hydroxy, increasing solubility in acidic conditions. Molecular weight: ~192.1 g/mol (vs. ~207.1 g/mol for the target compound).
B. 3-(Aminomethyl)-6-(trifluoromethyl)pyridine
  • Substituents: Aminomethyl (-CH₂NH₂) at position 3, -CF₃ at position 5.
  • Key Differences: The aminomethyl side chain introduces conformational flexibility, aiding in enzyme interactions (e.g., LOXL2 inhibition). Demonstrated nanomolar potency in fibrosis models, suggesting substituent position (3 vs. 2) critically modulates activity.
C. 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
  • Substituents : Aryl-CF₃ at position 6, fluoro at position 3, methyl at position 2.
  • Key Differences :
    • Bulky aryl-CF₃ group increases steric hindrance, reducing solubility but enhancing structural rigidity.
    • Dihedral angle of 59.8° between pyridine and phenyl rings influences crystal packing and intermolecular interactions.
    • Reported antifungal/antibacterial activity, absent in hydroxy-containing analogues.

Electronic and Steric Properties

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Bulk
Target Compound 4-F, 6-CF₃ 2-OH Moderate (CF₃ at 6)
2-Amino-6-(trifluoromethyl)pyridine 6-CF₃ 2-NH₂ Low
4-Ethoxy-2,6-bis(trifluoromethylphenyl)pyridine 2,6-(Ar-CF₃) 4-OEt High (aryl groups)
  • Trifluoromethyl (-CF₃) : Present in all compared compounds, contributing to metabolic resistance and electronegativity.
  • Hydroxy (-OH) vs. Amino (-NH₂): Hydroxy groups enhance polarity and solubility in aqueous media, while amino groups improve binding to acidic residues in proteins.

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution on 2-Fluoro-6-trifluoromethylpyridine

One effective approach involves the hydrolysis of 2-fluoro-6-trifluoromethylpyridine to introduce the hydroxy group at the 2-position while retaining the trifluoromethyl substituent at the 6-position. This process is typically conducted under controlled alkaline conditions.

  • Reaction Conditions:

    • React 2-fluoro-6-trifluoromethylpyridine with aqueous potassium hydroxide.
    • The reaction mixture is maintained at approximately 40 °C (range 35 °C to 45 °C).
    • After reaction, acidify to pH ~5 using inorganic acids such as concentrated hydrochloric acid.
    • Cool the mixture to about 10 °C (range 5 °C to 15 °C) for product isolation.
  • Process Notes:

    • The starting material and aqueous base can be added progressively or simultaneously.
    • Progressive addition helps control the exotherm, especially on a large scale.
    • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) or crown ethers can enhance reaction rates.
    • Solvents may be used to solubilize mixed pyridine starting materials or adjust reaction parameters.
  • Outcome:

    • This method is particularly suitable for preparing 2-hydroxy-6-trifluoromethylpyridine, which can be a precursor or closely related to 4-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine depending on substitution patterns.

Preparation via Hydrolysis of 2-Chloro-6-trifluoromethylpyridine under High Temperature and Pressure

A more robust and high-yielding method involves hydrolyzing 2-chloro-6-trifluoromethylpyridine with aqueous alkali metal hydroxide under sealed vessel conditions at elevated temperatures.

  • Reaction Setup:

    • Use sealed autoclave reactors capable of withstanding autogenous pressure generated at high temperature (140–160 °C).
    • Typical temperature: 150 °C.
    • Pressure generated: approximately 4–5 bar.
    • Alkali metal hydroxide: potassium hydroxide or sodium hydroxide, with potassium hydroxide generally more effective.
    • Base concentration: 10–20% w/v aqueous solution, with about 2.2 equivalents relative to the pyridine substrate.
  • Procedure:

    • Charge 2-chloro-6-trifluoromethylpyridine to the reactor.
    • Seal and pressure test the reactor.
    • Heat to 150 °C before adding the aqueous base gradually via pump over 1–2 hours.
    • Maintain temperature and pressure for 1.5 to 5 hours to ensure complete hydrolysis.
    • Cool the reaction mixture and acidify to pH 5–6 (using sulfuric acid or hydrochloric acid).
    • Filter and wash the precipitated product.
  • Key Observations:

    • Hydrolysis under reflux or at lower temperatures is ineffective.
    • Solid base treatment results in poor physical form of product.
    • The process is solvent-free, high yielding (up to 92% isolated yield), and produces product in a suitable physical form.
  • Example Data:

Parameter Condition/Value
Starting material 2-chloro-6-trifluoromethylpyridine
Base KOH (10% w/v aqueous solution)
Base equivalents 2.2 equiv
Temperature 150 °C
Pressure 4–5 bar (autogenous)
Reaction time 1.5 to 5 hours
Product isolation Acidification to pH 5–6, filtration
Yield 92% isolated yield
  • Mechanism Insight:
    • The reaction proceeds via nucleophilic aromatic substitution of chlorine by hydroxide.
    • Dichlorinated impurities are hydrolyzed to water-soluble hydroxypicolinic acids, which are removed by acidification and filtration.

Summary Table of Key Preparation Methods

Method Starting Material Reagents & Conditions Key Features Yield (%)
Hydrolysis of 2-fluoro-6-TFMP 2-fluoro-6-trifluoromethylpyridine Aqueous KOH, 35–45 °C, acidification to pH 5 Controlled exotherm, phase transfer catalysts optional Not specified
Hydrolysis of 2-chloro-6-TFMP 2-chloro-6-trifluoromethylpyridine Aqueous KOH or NaOH (10–20% w/v), 150 °C, sealed autoclave, 4–5 bar pressure, 1.5–5 h Solvent-free, high yield, suitable product form Up to 92%
Vapor-phase halogenation Picolines (e.g., 2-, 3-, 4-picoline) Fluidized-bed catalyst, 320–460 °C Produces halogenated TFMP intermediates for further modification Variable

Research Findings and Practical Considerations

  • The sealed vessel hydrolysis method at elevated temperature and pressure is the most efficient and scalable for producing hydroxy-substituted trifluoromethylpyridines.
  • Use of potassium hydroxide is generally preferred over sodium hydroxide for better conversion and yield.
  • Control of base equivalents and reaction temperature is critical to avoid incomplete hydrolysis or side reactions.
  • Phase transfer catalysts and solvents can be employed in milder hydrolysis conditions but add complexity.
  • Post-reaction acidification is essential to precipitate the product and remove water-soluble impurities.
  • The physical form of the product (powder) obtained from the sealed vessel method is suitable for further processing or formulation.

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for introducing fluorine and trifluoromethyl groups into pyridine derivatives?

  • Methodological Answer : Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions. For trifluoromethylation, reagents like CF₃Cu or CF₃SiMe₃ are often employed. For example, 2-chloro-6-(trifluoromethyl)pyridine can be fluorinated via nucleophilic aromatic substitution (SNAr) with KF, followed by hydroxylation at the C2 position using acidic hydrolysis .

Q. How should fluorinated pyridine derivatives be safely handled and purified?

  • Methodological Answer : Use inert atmosphere techniques (e.g., nitrogen/argon) to prevent hydrolysis. Avoid inhalation by working in fume hoods with HEPA filters. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended. Waste must be segregated and disposed via certified hazardous waste programs .

Q. What spectroscopic techniques are critical for characterizing fluorinated pyridines?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments (δ −60 to −70 ppm for CF₃ groups).
  • ¹H NMR : Reveals substituent effects on aromatic protons (e.g., deshielding near electron-withdrawing groups).
  • IR Spectroscopy : Confirms hydroxyl (broad ~3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for C₇H₅F₄NO at m/z 195.11) .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence biological activity?

  • Methodological Answer : Substituent positioning alters steric and electronic interactions with target proteins. For example, C2 hydroxyl and C6 trifluoromethyl groups in 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine enhance hydrogen bonding and hydrophobic interactions, respectively. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like CYP1B1, where C2 substituents improve inhibitory potency (IC₅₀ < 0.1 µM) .

Q. What methodologies optimize metabolic stability and pharmacokinetics of fluorinated pyridines?

  • Methodological Answer :

  • In Vitro Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding reduces bioavailability).
  • Pharmacokinetic Profiling : Conduct rodent studies (IV/PO dosing) with LC-MS/MS quantification. For example, compound 4a (a related derivative) showed a plasma half-life of 8.2 h in rats .

Q. How can computational modeling guide the design of fluorinated pyridine-based inhibitors?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or MOE to predict binding modes to active sites (e.g., CYP1B1’s heme pocket).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
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4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine

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